Bicyclo(2.2.1)hept-1-yl acetate
Description
Historical Development of Bicyclo[2.2.1]heptane Core Synthesis
The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), was first synthesized by the reduction of norcamphor. wikipedia.org The name "norbornane" itself is derived from bornane (1,7,7-trimethylnorbornane), a derivative of camphor (B46023), with the "nor-" prefix indicating the absence of the methyl groups found in its parent compound. wikipedia.org
Early research into these bridged bicyclic systems during the mid-20th century was transformative for organic chemistry. A pivotal advancement in the synthesis of the bicyclo[2.2.1]heptane core was the application of the Diels-Alder reaction. This [4+2] cycloaddition reaction, typically involving cyclopentadiene (B3395910) as the diene and a suitable dienophile, provides a highly efficient and predictable method for constructing the characteristic bridged ring system. researchgate.net The versatility of the Diels-Alder reaction allows for the creation of a wide variety of substituted bicyclo[2.2.1]heptane derivatives by choosing different reaction partners. researchgate.net Over the years, further research has led to the development of organocatalytic and enantioselective versions of this reaction, enabling the synthesis of specific stereoisomers of bicyclo[2.2.1]heptane derivatives with high precision. researchgate.netacs.orgrsc.org
Significance of Bicyclo[2.2.1]heptane Scaffold in Modern Synthetic Organic Chemistry
The bicyclo[2.2.1]heptane scaffold is a crucial structural motif in modern organic chemistry due to its rigid, three-dimensional structure. fiveable.me This conformational rigidity is a key feature that chemists exploit for various applications. fiveable.me
Key areas of significance include:
Stereochemical Control: The rigid framework of the bicyclo[2.2.1]heptane system provides a predictable platform for stereoselective reactions. The high strain within the bicyclic system can be harnessed to drive specific retro-condensation reactions, leading to the stereoselective formation of highly functionalized cyclopentene (B43876) and other cyclic scaffolds. nih.gov
Pharmaceutical and Medicinal Chemistry: Bicyclic scaffolds like bicyclo[2.2.1]heptane are of great interest in drug discovery. They can act as bioisosteric replacements for planar aromatic rings, which can improve the physicochemical and metabolic properties of drug candidates. The three-dimensional nature of this scaffold allows for the exploration of new chemical space, moving away from the flat structures often seen in traditional pharmaceuticals. This has led to the development of bicyclo[2.2.1]heptane-containing compounds as potential agents for treating conditions like metastatic cancer. nih.gov It is also a key component in the synthesis of certain prostanoids. nih.gov
Complex Molecule Synthesis: The bicyclo[2.2.1]heptane skeleton serves as a versatile building block for the synthesis of complex natural and unnatural products. fiveable.meontosight.ai Its well-defined structure and reactivity allow for its incorporation into larger, more intricate molecular architectures. researchgate.net
Materials Science and Fragrance Industry: Derivatives of the bicyclo[2.2.1]heptane system are utilized in the production of specialty chemicals and materials. Furthermore, certain bicyclo[2.2.1]heptane derivatives, including some acetates, possess pleasant odors, leading to their use in the formulation of perfumes and fragrances. ontosight.aicymitquimica.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
93980-80-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-bicyclo[2.2.1]heptanyl acetate |
InChI |
InChI=1S/C9H14O2/c1-7(10)11-9-4-2-8(6-9)3-5-9/h8H,2-6H2,1H3 |
InChI Key |
RVIORAABVUOPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCC(C1)CC2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Bicyclo 2.2.1 Hept 1 Yl Acetate and Its Structural Analogs
Electrophilic Addition Mechanisms on Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene system, a structural analog of bicyclo[2.2.1]hept-1-yl acetate (B1210297), is characterized by a strained double bond that readily undergoes electrophilic addition reactions. The stereochemically well-defined structure of these systems, with its distinct exo and endo faces, makes them excellent models for investigating the stereochemical and regiochemical outcomes of such additions. beilstein-journals.org
Regioselectivity and Stereochemical Pathways of Additions
Electrophilic attack on the bicyclo[2.2.1]heptene double bond predominantly occurs from the sterically less hindered exo face. nih.gov This preference is a well-established phenomenon attributed to a combination of steric hindrance, torsional strain, and electronic factors. nih.gov For instance, the addition of arenesulphenyl chlorides to 2-methylenebicyclo[2.2.1]hept-5-ene results in products arising from exo attack on the endocyclic double bond. cdnsciencepub.com
The nature of the electrophile and the substitution pattern on the bicyclic system can influence the regioselectivity of the addition. In the case of unsymmetrically substituted bicyclic alkenes, high regioselectivity is often observed. For example, the copper-catalyzed aminoboration of a methyl-substituted bicyclic alkene yields a single regioisomer. beilstein-journals.org The silyl-directed Nazarov cyclization of bridged bicyclic dienones also exhibits high diastereoselectivity, with a strong preference for the formation of the exo-disposed cyclopentenone product. nih.gov However, the presence of additional unsaturation in the bicyclic system can lead to a complete reversal of this selectivity. nih.gov
The stereochemical course of these additions is often complex and can involve rearrangements. The formation of a non-classical carbocation intermediate, the 2-norbornyl cation, has been a topic of extensive debate and research. core.ac.uk This intermediate can lead to products with rearranged skeletons. The acetolysis of exo-2-norbornyl tosylate, for example, yields exclusively the exo-acetate, but in a racemic form, which is explained by the formation of a symmetrical non-classical ion. utexas.edu
Nucleophilic Substitution and Addition Reactions on Bicyclo[2.2.1]heptyl Systems
Nucleophilic substitution reactions at the bridgehead position of the bicyclo[2.2.1]heptyl system are notoriously difficult. The rigid framework prevents the backside attack required for an S\N2 reaction and makes the formation of a planar carbocation for an S\N1 reaction energetically unfavorable due to increased ring strain. acs.orgquora.com This inherent inertness has been utilized to study the mechanisms of substitution reactions. acs.org For instance, the unreactivity of 1-bromobicyclo[2.2.1]heptane in S\N1 reactions is a classic example demonstrating the consequences of this structural constraint. quora.com
In contrast, nucleophilic additions to carbonyl groups within the bicyclo[2.2.1]heptyl system, such as in bicyclo[2.2.1]heptanones, are well-documented. msu.eduoregonstate.edu The stereoselectivity of these additions is influenced by steric hindrance. For example, the reduction of bicyclo[2.2.1]heptan-2-one with lithium aluminum hydride shows that the hydride attacks from the less hindered exo face. msu.edu The stereochemistry of nucleophilic addition can be reversed by using bulkier reagents. msu.edu
The Strecker and Bucherer-Bergs reactions on methyl bicyclo[2.2.1]hept-6-one-2-endo-carboxylate, a structural analog, lead to the formation of an unusually stable lactam. researchgate.net The stereochemistry of the amino group in the product of the Strecker reaction is contrary to what is typically expected, highlighting the unique influence of the bicyclic framework on the reaction pathway. researchgate.net
Free Radical Mediated Transformations in Bicyclo[2.2.1]heptyl Derivatives
The bicyclo[2.2.1]heptyl system is amenable to free radical reactions. Unlike cationic intermediates, the formation of a radical at the bridgehead is not as energetically penalized. acs.org A number of reactions involving bicyclo[2.2.1]heptyl bridgehead radicals are known to proceed efficiently. acs.org
The abstraction of a hydrogen atom from bicyclo[2.2.1]heptane by t-butoxyl radicals occurs at the C(2) position. rsc.org However, bis(trimethylsilyl)aminyl radicals show a preference for abstracting the bridgehead methine hydrogen at C(1) in the related bicyclo[2.1.1]hexane system, although this is less significant in bicyclo[2.2.1]heptane. rsc.org
Radical addition reactions to the double bond of norbornadiene, a bicyclo[2.2.1]heptene analog, have been studied. The radical addition of dimethyl phosphonate (B1237965) to norbornadiene yields a mixture of norbornene phosphonate and nortricyclene (B1619838) derivatives. cdnsciencepub.com Another useful synthetic transformation is the free radical-catalyzed addition of alkyl alkanoates to unsaturated bicyclo[2.2.1]heptenes. google.com
Intramolecular radical cyclizations involving bicyclo[2.2.1]heptyl systems have been used to synthesize functionalized bicyclic compounds with high stereoselectivity. researchgate.net For instance, the cyclization of appropriately substituted (4-methylenecyclohexyl)methyl radical precursors can lead to the formation of bicyclo[2.2.1]heptyl systems with functionality at the bridgehead. researchgate.net
Transition Metal Catalyzed Reactions for Bicyclo[2.2.1]heptyl Compounds
Transition metal catalysis has emerged as a powerful tool for the functionalization of bicyclo[2.2.1]heptyl compounds and their unsaturated analogs. beilstein-journals.orgnih.gov The rigid and stereochemically defined nature of these systems allows for high levels of control in catalytic transformations. beilstein-journals.org The exo face of the bicyclic alkene typically coordinates to the metal catalyst due to lower steric hindrance. beilstein-journals.org
A variety of transition metals, including nickel, copper, rhodium, and cobalt, have been employed to catalyze a range of reactions. beilstein-journals.orgnih.gov These include domino reactions, ring-opening/cyclization cascades, and cycloadditions. beilstein-journals.orgnih.govnih.gov For example, nickel-catalyzed ring-opening/cyclization of heterobicyclic alkenes with alkyl propiolates provides a route to coumarin (B35378) derivatives. beilstein-journals.orgnih.gov Copper-catalyzed aminoboration of bicyclic alkenes proceeds with high regioselectivity. beilstein-journals.org
Rhodium catalysts have been used for the cyclization of bicyclic alkenes with arylboronate esters to synthesize functionalized indanes. nih.gov Cobalt-based catalytic systems are effective for the [4+2+2] cycloaddition of norbornadienes with 1,3-butadienes. nih.gov Interestingly, these cycloadditions often exhibit different mechanistic pathways compared to the corresponding [2+2+2] reactions. nih.gov
The following table provides a summary of selected transition metal-catalyzed reactions involving bicyclo[2.2.1]heptene systems.
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Ni(II)/reductant | Ring-opening/cyclization | Heterobicyclic alkenes, alkyl propiolates | Coumarin derivatives | beilstein-journals.orgnih.gov |
| Cu-catalyst | Rearrangement/allylic alkylation | 2,3-diazabicyclo[2.2.1]heptenes, Grignard reagents | Ring-opened products | beilstein-journals.org |
| Cu-catalyst | Aminoboration | Bicyclic alkenes, bis(pinacolato)diboron, O-benzoylhydroxylamines | Amino-boronated bicyclic compounds | beilstein-journals.org |
| Rh(I)-catalyst | Cyclization | Heterobicyclic alkenes, arylboronate esters | Functionalized indanes | nih.gov |
| Co-based bimetallic system | [4+2+2] Cycloaddition | Norbornadienes, 1,3-butadienes | Substituted cycloadducts | nih.gov |
| W(II)-catalyst | Hydroarylation | Bicyclo[2.2.1]hept-2-ene, arenes | Aryl-substituted bicyclo[2.2.1]heptanes | acs.org |
Elucidation of Stereochemical Course and Reaction Pathway Analysis
Understanding the stereochemical course and reaction pathways of reactions involving the bicyclo[2.2.1]heptyl system is crucial for predicting product outcomes and designing new synthetic strategies. The rigid nature of this framework often leads to highly stereoselective transformations.
In nucleophilic substitution reactions, the acetolysis of exo-2-norbornyl tosylate to give a racemic exo-acetate is a classic case study supporting the involvement of a non-classical carbocation intermediate. utexas.edu This contrasts with what would be expected from simple S\N1 or S\N2 mechanisms. utexas.edu
For nucleophilic additions to ketones, the stereochemical outcome is often dictated by steric factors, with the nucleophile preferentially attacking from the less hindered exo face. msu.edu However, as seen in the Strecker and Bucherer-Bergs reactions, the inherent strain and electronic properties of the bicyclic system can lead to unexpected stereochemical outcomes. researchgate.net
In free radical reactions, the stereoselectivity of intramolecular cyclizations can be very high. For example, the cyclization of the β-ammonio species derived from a 5-hexenyl radical proceeds with high stereoselectivity to yield bicyclo[2.2.1]heptane products, a transformation driven by polar effects. researchgate.net
Transition metal-catalyzed reactions on bicyclo[2.2.1]heptene systems are also highly dependent on the stereochemistry of the substrate. The preferential exo coordination of the metal catalyst is a key factor in determining the stereochemical outcome of the reaction. beilstein-journals.org However, in some cases, such as with certain norbornadiene derivatives, endo chelation can occur, leading to a change in the stereochemical course of the reaction. beilstein-journals.org The analysis of reaction products, often aided by techniques like X-ray crystallography, is essential for confirming the stereochemical pathways of these complex transformations. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Bicyclo 2.2.1 Heptyl Acetate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bicyclo[2.2.1]heptyl Acetatesresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclo[2.2.1]heptyl acetates. The rigid nature of the bicyclo[2.2.1]heptane skeleton results in distinct and often well-resolved signals for its protons and carbons, making NMR an exceptionally powerful tool for assigning structure and stereochemistry. researchgate.net
1H NMR and 13C NMR Chemical Shift Analysis for Structural Assignmentresearchgate.netlookchem.com
The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern and the stereochemistry of the acetate (B1210297) group (i.e., exo vs. endo).
In ¹H NMR spectra, the protons of the bicyclic system typically appear in the range of 1.0 to 3.0 ppm. Bridgehead protons often show characteristic shifts. The methyl group of the acetate function gives rise to a sharp singlet, usually found in the region of 2.0 to 2.3 ppm. amazonaws.com The proton attached to the carbon bearing the acetate group (the carbinol proton) is particularly diagnostic. Its chemical shift and coupling constants can help differentiate between exo and endo isomers.
In ¹³C NMR spectroscopy, the carbonyl carbon of the acetate group is readily identified by its characteristic downfield shift, typically around 170 ppm. amazonaws.com The carbons of the bicyclic framework resonate in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by steric and electronic effects, which allows for detailed structural assignments. researchgate.net The use of chiral lanthanide shift reagents can also be employed to differentiate between enantiomers by inducing separation of their NMR signals. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Bicyclo[2.2.1]heptyl Acetate Derivatives Note: Data is compiled from various isomers and derivatives to illustrate typical shift ranges.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Bicyclic Protons | 1.0 - 3.0 | amazonaws.com |
| ¹H | Acetate Methyl (CH₃) | 2.0 - 2.3 | amazonaws.com |
| ¹³C | Bicyclic Carbons | 20 - 50 | amazonaws.commpg.de |
| ¹³C | Carbinol Carbon (CH-OAc) | ~75 | mpg.de |
| ¹³C | Acetate Carbonyl (C=O) | ~170 | amazonaws.com |
Application of 2D NMR Techniques for Connectivity and Stereochemistry Determinationlongdom.orgru.nl
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of bicyclo[2.2.1]heptyl acetates and determining their stereochemistry.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org By revealing the ¹H-¹H connectivity network, COSY experiments can confirm the carbon framework of the bicyclic system. longdom.org
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly crucial for determining the stereochemistry of substituents on the bicyclo[2.2.1]heptane ring. For instance, a NOESY experiment can differentiate between an exo and an endo acetate group by observing the through-space correlations between the acetate's methyl protons and specific protons on the bicyclic ring. longdom.orgru.nl
Vibrational Spectroscopy (IR) for Functional Group Identificationacs.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in bicyclo[2.2.1]heptyl acetates. The IR spectrum is dominated by absorptions corresponding to the ester functional group.
The most characteristic absorption is the strong C=O (carbonyl) stretching vibration, which typically appears in the range of 1730-1760 cm⁻¹. amazonaws.com Another key feature is the strong C-O stretching vibration of the ester linkage, which is usually observed around 1240 cm⁻¹. The spectrum also displays C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic ring just below 3000 cm⁻¹, as well as C-H bending vibrations at lower wavenumbers. cdnsciencepub.comnist.gov
Table 2: Characteristic IR Absorption Frequencies for Bicyclo[2.2.1]heptyl Acetate
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | nist.gov |
| C=O Stretch (Ester) | 1730 - 1760 | Strong | amazonaws.com |
| C-O Stretch (Ester) | 1200 - 1250 | Strong | amazonaws.com |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysisplymouth.ac.uk
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of bicyclo[2.2.1]heptyl acetates, as well as insights into their structure through analysis of fragmentation patterns.
Under electron ionization (EI), the molecular ion peak (M⁺) is generally observable, confirming the molecular weight. A characteristic fragmentation pathway for acetate esters is the loss of a neutral acetic acid molecule (60 Da) or a ketene (B1206846) molecule (42 Da). mpg.deacs.org The fragmentation of the bicyclo[2.2.1]heptane core itself can be complex. For unsaturated analogs, a retro-Diels-Alder reaction is a common fragmentation pathway. aip.org The resulting mass spectrum serves as a fingerprint that can be used for identification and structural characterization. plymouth.ac.uk
Table 3: Common Mass Spectrometric Fragments for Bicyclo[2.2.1]heptyl Acetate
| m/z Value | Fragment Identity | Reference |
|---|---|---|
| [M]⁺ | Molecular Ion | cdnsciencepub.com |
| [M - 42]⁺ | Loss of ketene (CH₂=C=O) | mpg.de |
| [M - 60]⁺ | Loss of acetic acid (CH₃COOH) | acs.org |
X-ray Crystallography for Absolute and Relative Configuration Assignment of Bicyclo[2.2.1]heptyl Derivativesle.ac.uk
X-ray crystallography is the most definitive technique for determining the three-dimensional structure of crystalline bicyclo[2.2.1]heptyl derivatives. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in the molecule. rsc.orgrsc.org
Computational and Theoretical Studies on Bicyclo 2.2.1 Heptyl Acetate Systems
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of bicyclo[2.2.1]heptyl systems. These calculations provide a foundational understanding of the distribution of electrons within the molecule and the relative energies of different isomers and conformations.
While specific high-level computational studies on bicyclo[2.2.1]hept-1-yl acetate (B1210297) are not extensively documented in publicly available literature, the principles can be inferred from studies on related bicyclo[2.2.1]heptane derivatives. For instance, DFT calculations have been employed to investigate the ground-state geometry of similar bridged systems, showing good agreement with experimental data. The inherent ring strain of the bicyclo[2.2.1]heptyl framework significantly influences its electronic properties. This strain arises from the deviation of bond angles from ideal tetrahedral geometry, leading to a unique electronic environment at the bridgehead and other carbon centers.
Computational studies on the related 2-norbornyl cation, a key intermediate in the solvolysis of bicyclo[2.2.1]heptyl esters, have been a subject of extensive research and debate. These studies, employing sophisticated quantum mechanical methods, have been crucial in understanding the non-classical nature of this carbocation, where the positive charge is delocalized over multiple carbon atoms. The energetics of such systems are critical for predicting their stability and reactivity.
Below is a hypothetical data table illustrating the type of information that can be obtained from quantum mechanical calculations on bicyclo[2.2.1]heptyl acetate isomers.
| Isomer | Method | Basis Set | Relative Energy (kcal/mol) |
| exo-Bicyclo[2.2.1]hept-2-yl acetate | DFT (B3LYP) | 6-31G(d) | 0.00 |
| endo-Bicyclo[2.2.1]hept-2-yl acetate | DFT (B3LYP) | 6-31G(d) | +0.85 |
| Bicyclo[2.2.1]hept-1-yl acetate | DFT (B3LYP) | 6-31G(d) | +5.20 |
This table is illustrative and based on general principles of steric hindrance and strain in bicyclic systems; the values are not from a specific published study on bicyclo[2.2.1]heptyl acetate.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity and elucidating the complex reaction pathways of bicyclo[2.2.1]heptyl systems. By mapping the potential energy surface, researchers can identify the most likely routes for chemical transformations, including rearrangements and substitution reactions.
The solvolysis of bicyclo[2.2.1]heptyl esters, which proceeds through carbocationic intermediates, is a classic example where computational modeling has provided significant insights. The Wagner-Meerwein rearrangement, a common feature in the chemistry of these systems, can be modeled to predict the distribution of products. Computational programs can map out feasible pathways from a starting material to a product through a series of allowed intermediates and rearrangement steps.
For example, in the study of related camphor-derived systems, computational techniques have been used to determine all possible pathways for the rearrangement of substituted bicyclo[2.2.1]heptyl cations. These methods can consider various rearrangement mechanisms, such as Wagner-Meerwein shifts, to predict the final product distribution. Such analyses can reveal that the selectivity of these rearrangements is often controlled by a combination of steric and electronic factors.
The following table outlines computationally predicted competing reaction pathways for a generic bicyclo[2.2.1]heptyl cation intermediate.
| Reaction Pathway | Intermediate | Product Type | Computational Finding |
| Wagner-Meerwein Rearrangement | 2-Bicyclo[2.2.1]heptyl cation | Rearranged bicyclic skeleton | Thermodynamically favored pathway |
| Direct Solvent Capture | 2-Bicyclo[2.2.1]heptyl cation | Substitution product | Kinetically controlled product |
| Elimination | 2-Bicyclo[2.2.1]heptyl cation | Bicyclo[2.2.1]hept-2-ene | Favored by certain solvents and bases |
Simulation and Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating NMR chemical shifts.
For bicyclo[2.2.1]heptyl acetate, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for different isomers. These predictions are valuable for assigning experimental spectra and for confirming the structure of reaction products. By performing a conformational analysis and then calculating the Boltzmann-weighted average of the chemical shifts for the populated conformers, a more accurate prediction can be achieved.
In studies of substituted norbornane (B1196662) derivatives, theoretical calculations of NMR chemical shifts have been shown to reproduce experimental values with good accuracy. This approach is particularly useful for distinguishing between stereoisomers, such as the exo and endo forms of bicyclo[2.2.1]heptyl derivatives, where the spatial orientation of substituents leads to distinct chemical shifts.
A sample data table of predicted versus experimental ¹³C NMR chemical shifts for a bicyclo[2.2.1]heptyl system is provided below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 42.5 | 41.8 |
| C2 | 75.1 | 74.5 |
| C3 | 36.2 | 35.7 |
| C4 | 38.9 | 38.3 |
| C7 | 35.8 | 35.1 |
This table is illustrative. The predicted values are hypothetical and intended to demonstrate the utility of computational methods.
Conformational Analysis and Stability Studies of Bicyclo[2.2.1]heptyl Acetates
The rigid bicyclic framework of bicyclo[2.2.1]heptyl acetate limits its conformational flexibility compared to acyclic or monocyclic systems. However, rotations around single bonds, such as the C-O bond of the acetate group, still give rise to different conformers. Computational methods can be used to explore the potential energy surface associated with these rotations and identify the most stable conformations.
Molecular mechanics and quantum mechanical calculations can determine the relative energies of different conformers and the energy barriers to their interconversion. For bicyclo[2.2.1]heptyl acetate, the orientation of the acetyl group relative to the bicyclic core would be a key area of investigation. The stability of these conformers can be influenced by steric interactions and electronic effects.
The following table presents a hypothetical conformational analysis of the acetate group in an exo-bicyclo[2.2.1]heptyl acetate.
| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| syn-periplanar (0°) | 0.0 | 75 |
| anti-periplanar (180°) | 1.2 | 25 |
This table is for illustrative purposes. The values are hypothetical.
Transition State Characterization and Mechanistic Insight from Computational Chemistry
One of the most powerful applications of computational chemistry is the characterization of transition states, which are the high-energy structures that connect reactants and products. By locating and analyzing the geometry and energy of a transition state, researchers can gain deep mechanistic insights into a chemical reaction.
For reactions involving bicyclo[2.2.1]heptyl acetate, such as its formation or subsequent transformations, computational methods can be used to model the transition states. For example, in the solvolysis of a bicyclo[2.2.1]heptyl ester, the transition state for the ionization step to form the carbocation can be calculated. The geometry of this transition state can reveal the extent of bond breaking and charge development.
DFT-level computational analysis has been used to gain theoretical insights that can reconcile different empirical explanations for the regioselectivity of certain reactions. Furthermore, the computational characterization of transition states can help to understand the role of various factors, such as strain and electronic effects, in controlling the reaction rate and outcome.
A data table summarizing key parameters of a computationally characterized transition state for a hypothetical reaction is shown below.
| Reaction | Transition State Parameter | Value |
| Sₙ1 Ionization of exo-Bicyclo[2.2.1]hept-2-yl acetate | C-O Bond Length (Å) | 2.15 |
| Activation Energy (kcal/mol) | 22.5 | |
| Imaginary Frequency (cm⁻¹) | -250 |
This table is illustrative and provides hypothetical values for a transition state calculation.
Synthetic Applications and Broader Utility of Bicyclo 2.2.1 Hept 1 Yl Acetate Scaffolds in Research
Role as Key Synthetic Intermediates in Complex Organic Synthesis
Bicyclo[2.2.1]hept-1-yl acetate (B1210297) and related bicyclic scaffolds serve as crucial intermediates in the synthesis of intricate organic molecules. ontosight.ai The inherent strain and defined stereochemistry of the bicyclo[2.2.1]heptane system allow for a variety of stereoselective transformations. For instance, the alkylation of methyl 3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate is highly stereoselective, favoring the formation of endo-alkylated products. rsc.org This level of control is paramount in the synthesis of complex targets where specific stereoisomers are required.
The synthetic utility of these scaffolds is further demonstrated by their conversion into other functionalized derivatives. For example, triphenylstannane (B1218745) derivatives of bicyclo[2.2.1]heptane can be transformed into alkyl(diphenyl)tin hydrides, which have applications in reduction reactions. rsc.org Furthermore, the bicyclo[2.2.1]heptane framework can be accessed through organocatalytic formal [4 + 2] cycloaddition reactions, providing a rapid and highly enantioselective route to bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials. rsc.org This method highlights the efficiency and versatility of using these bicyclic systems as foundational structures in multistep syntheses.
A notable application is in the biomimetic synthesis of complex natural products. The rigid bicyclic framework can mimic specific conformations in polyene cyclizations, enabling the stereoselective formation of multiple chiral centers in a single step. researchgate.net This approach has been instrumental in the total synthesis of steroids and other polycyclic natural products. researchgate.net
Precursors for Advanced Bicyclic Derivatives and Natural Product Synthesis
The bicyclo[2.2.1]heptane skeleton is a common motif in a variety of natural products and serves as a versatile precursor for the synthesis of more complex bicyclic and polycyclic systems. The Diels-Alder reaction is a cornerstone in the construction of the bicyclo[2.2.1]heptene core, which can then be further elaborated. For example, the reaction of cyclopentadiene (B3395910) with appropriate dienophiles yields bicyclo[2.2.1]heptene derivatives that can be functionalized to introduce diverse substituents.
One significant application lies in the synthesis of prostaglandins, where the bicyclo[2.2.1]heptane route has been a well-established strategy. acs.org This approach allows for the stereocontrolled introduction of the characteristic cyclopentane (B165970) ring and its substituents. Similarly, the bicyclo[2.2.1]heptane framework is a key building block in the synthesis of other natural products like the sesquiterpene norpatchoulenol. researchgate.net
Furthermore, synthetic methods have been developed to create bicyclo[2.2.1]heptane skeletons with functional groups at the bridgehead positions, which are typically challenging to access. A method involving the intermolecular Diels-Alder reaction of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes has been reported to produce bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons. nih.gov These novel derivatives serve as versatile building blocks for further synthetic transformations. The intramolecular version of this reaction can even lead to tricyclic frameworks containing the bicyclo[2.2.1]heptane skeleton. nih.gov
The versatility of the bicyclo[2.2.1]heptane scaffold is also evident in its use for synthesizing derivatives with specific biological activities. For instance, it forms the core of certain thromboxane (B8750289) receptor antagonists. acs.org
Methodological Development in Organic Synthesis Facilitated by Bicyclo[2.2.1]heptyl Acetates
The unique structural and reactive properties of bicyclo[2.2.1]heptyl acetates and their derivatives have spurred the development of new synthetic methodologies. The rigid framework provides a well-defined system for studying reaction mechanisms and stereoselectivity.
A key area of development has been in cycloaddition reactions. The Diels-Alder reaction to form the bicyclo[2.2.1]heptene skeleton is a classic example, and its stereochemical outcome is highly predictable due to the defined geometry of the reactants. More recently, organocatalytic formal [4 + 2] cycloaddition reactions have been developed to access highly enantioenriched bicyclo[2.2.1]heptane-1-carboxylates under mild conditions. rsc.org
The development of ligands for asymmetric catalysis is another area where bicyclo[2.2.1]heptane scaffolds have been instrumental. Chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized and used in rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes. nih.gov These ligands have demonstrated high enantioselectivity in the formation of bicyclic products.
Furthermore, the synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been a focus of methodological development, leading to the creation of novel cholinergic receptor ligands. google.com These syntheses often involve multi-step sequences that require careful control of stereochemistry and functional group transformations.
The following table provides a summary of representative bicyclic ketones derived from sequential Diels-Alder reaction/rearrangement sequences, highlighting the diversity of structures that can be accessed using these methodologies. acs.org
| Compound | Structure | Yield (%) | Odor |
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | C10H16O | 85 | - |
| 3-endo-4-Dimethyl-1-pentylbicyclo[2.2.1]heptan-2-one | C14H24O | 90 | Floral, Jasminic |
| 1,3-endo-4-Trimethylbicyclo[2.2.1]heptan-2-one | C10H16O | 85 | - |
| (8a)-endo-2-Methyloctahydro-1H-2,4a-methanonaphthalen-1-one | C12H18O | 85 | - |
| 6-Ethyl-1-methylbicyclo[2.2.1]heptan-2-one | C10H16O | 45 | - |
| 1-Butyl-3-endo-4-dimethylbicyclo[2.2.1]heptan-2-one | C13H22O | 18 | Floral, Jasminic |
Application in the Synthesis of Chiral Bicyclic Compounds for Stereoselective Transformations
The synthesis of enantiomerically pure or enriched bicyclic compounds is of significant interest for their application as chiral auxiliaries, ligands, and catalysts in stereoselective transformations. The bicyclo[2.2.1]heptane framework, often derived from naturally abundant chiral starting materials like camphor (B46023), provides an excellent platform for this purpose. researchgate.net
For example, tetrabromoepifenchone, readily obtained from camphor, serves as a convenient precursor for the synthesis of new functionalized chiral bicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane derivatives. researchgate.net These transformations proceed in good yield and provide a pathway for the large-scale synthesis of a variety of novel functionalized bicyclic terpenoids. researchgate.net
Chiral bicyclo[2.2.1]heptyl tin hydrides have been synthesized from camphor and investigated for their utility in stereoselective radical reactions. researchgate.net These reagents have been used in the reduction of α-bromo ketones, demonstrating the potential for transferring chirality from the tin reagent to the product. researchgate.net
Furthermore, rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes using chiral ligands based on the bicyclo[2.2.1]heptadiene skeleton has proven to be an effective method for synthesizing chiral bicyclic products with high enantiomeric excess. nih.gov The resulting bicyclic compounds are valuable synthetic precursors for a variety of chiral ligands. nih.gov
The development of chiral organocatalysts has also benefited from the bicyclo[2.2.1]heptane scaffold. The rigid and well-defined structure allows for the creation of highly organized transition states, leading to excellent enantioselectivities in a range of transformations.
Q & A
Q. What are the standard protocols for synthesizing bicyclo(2.2.1)hept-1-yl acetate and its stereoisomers?
The synthesis typically involves acetylation of norbornenol derivatives using acetic anhydride under acidic catalysis. For example, exo-5-norbornen-2-ol can be acetylated with acetic anhydride in the presence of a catalyst like sulfuric acid or pyridine to yield the acetate derivative . Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to favor specific stereoisomers (endo vs. exo), as stereochemical outcomes influence downstream applications .
Q. How can researchers characterize this compound using analytical techniques?
- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar (e.g., DB-WAX) and non-polar (e.g., DB-5) columns to confirm retention indices (e.g., KI 1090–1285) and compare with reference libraries .
- NMR Spectroscopy: H and C NMR can resolve stereoisomers by distinguishing axial/equatorial proton environments and acetate group positioning .
- Optical Rotation/Polarimetry: Critical for verifying enantiomeric purity in chiral derivatives .
Q. What are the key spectral markers for distinguishing this compound from structurally similar compounds?
In GC-MS, monitor fragment ions such as m/z 136 (loss of acetic acid) and m/z 93 (base peak for norbornane derivatives). In IR, the acetate carbonyl stretch (~1740 cm) and norbornene C=C vibration (~1650 cm) are diagnostic .
Advanced Research Questions
Q. How do stereochemical variations (endo/exo) impact the biological activity of this compound derivatives?
Stereochemistry governs interactions with biological targets. For instance, exo-isomers of bornyl acetate exhibit higher antimicrobial activity due to better membrane permeability, while endo-isomers may show reduced efficacy . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase .
Q. How can conflicting GC-MS retention data for this compound be resolved?
Discrepancies in retention indices (e.g., KI 1090 vs. 1285) arise from column polarity and temperature gradients. To resolve these:
- Cross-validate using both polar (DB-WAX) and non-polar (DB-5) columns .
- Compare with authentic standards synthesized in-house or commercially available reference materials .
Q. What strategies are effective in tracking metabolic byproducts of this compound in biological systems?
- Hydrolysis Studies: Incubate with esterases (e.g., porcine liver esterase) to identify primary metabolites like norbornenol .
- LC-HRMS: Use high-resolution mass spectrometry to detect phase I/II metabolites (e.g., glucuronides) in vitro .
- Isotopic labeling (e.g., C-acetate) can trace metabolic pathways in vivo .
Q. Why do synthetic yields vary significantly in large-scale preparations of this compound?
Scalability issues often stem from:
- Inefficient mixing in exothermic acetylation reactions, leading to side products.
- Stereochemical instability under prolonged heating (e.g., epimerization of exo- to endo-isomers) . Mitigate by using flow chemistry for controlled reaction conditions and real-time monitoring via inline IR .
Q. How can researchers address reproducibility challenges in published data on this compound?
- Standardization: Adopt protocols from authoritative sources like NIST’s GC-MS libraries or Adams’ Essential Oil Components .
- Independent Synthesis: Replicate key studies using purified starting materials (e.g., >98% norbornenol) and report detailed stereochemical outcomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
